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Compound of Interest

Compound Name: 4-methylbenzoyl Bromide

Cat. No.: B8374484 Get Quote

This guide provides researchers, scientists, and drug development professionals with a

comprehensive technical overview for the identification and characterization of 4-
methylbenzoyl bromide. In the dynamic field of organic synthesis, the precise identification of

reactive intermediates like acyl halides is paramount to ensuring the validity of experimental

outcomes and the safety of laboratory personnel. This document moves beyond a simple

recitation of data, offering insights into the rationale behind the analytical techniques and

providing a robust workflow for unambiguous structural confirmation.

Core Identification and Physicochemical Profile
4-Methylbenzoyl bromide, also known as p-toluoyl bromide, is an aromatic acyl bromide. The

presence of the electron-donating methyl group in the para position and the highly reactive acyl

bromide moiety makes it a valuable intermediate for introducing the 4-methylbenzoyl group into

various molecular scaffolds.

Precise identification begins with its fundamental descriptors. While a dedicated CAS

(Chemical Abstracts Service) number for 4-methylbenzoyl bromide is not consistently cited in

major chemical databases, its structural analogues are well-documented. For instance, the

corresponding acyl chloride, 4-methylbenzoyl chloride, is registered under CAS number 874-

60-2.[1] The absence of a readily available CAS number for the bromide suggests it is less

common, likely prepared in-situ or used immediately due to its high reactivity and sensitivity to

moisture.

The fundamental structure of 4-methylbenzoyl bromide is presented below.
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Caption: Chemical structure of 4-methylbenzoyl bromide.

A summary of its key computed and comparative physicochemical properties is provided in

Table 1.

Property Value Source / Rationale

IUPAC Name 4-methylbenzoyl bromide [2]

Synonyms p-Toluoyl bromide Common nomenclature

Molecular Formula C₈H₇BrO [2]

Molecular Weight 199.04 g/mol [2]

Appearance
Expected: Colorless to light

yellow/brown liquid

By analogy to p-toluoyl

chloride, which is a colorless to

light yellow liquid.[3] Acyl

halides often have a slight

color due to trace impurities.

Melting Point Not available

The analogous p-toluoyl

chloride has a melting point of

-4 to -2 °C.[1] The bromide is

expected to have a slightly

higher melting point.

Boiling Point Not available

The analogous p-toluoyl

chloride boils at 225-227 °C at

atmospheric pressure.[3] The

bromide is expected to have a

higher boiling point due to

increased molecular weight

and stronger intermolecular

forces.

Reactivity
Highly reactive, moisture-

sensitive, lachrymator

Characteristic of acyl halides.

Reacts exothermically with

water, alcohols, amines, and

other nucleophiles.[4][5]
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Spectroscopic Profile for Structural Elucidation
Due to its high reactivity, obtaining and publishing a full set of reference spectra for 4-
methylbenzoyl bromide is challenging. However, a highly accurate spectroscopic profile can

be predicted based on fundamental principles and comparison with its stable analogue, 4-

methylbenzoyl chloride. The following section details the expected spectroscopic signatures.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present.

The primary diagnostic peak for an acyl halide is the carbonyl (C=O) stretch.

Causality: The C=O bond in an acyl halide is one of the strongest absorbing carbonyls due to

the inductive effect of the electronegative halogen, which shortens and strengthens the C=O

bond. This results in a high-frequency absorption. Acyl bromides typically absorb at a slightly

lower wavenumber than acyl chlorides because bromine is less electronegative than

chlorine.

Predicted IR Data:

~1775 cm⁻¹ (strong, sharp): This is the characteristic C=O stretching vibration. Benzoyl

bromide itself shows a strong peak around 1773 cm⁻¹, and this value is a reliable prediction.

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

~2950-2850 cm⁻¹ (weak-medium): Aliphatic C-H stretching from the methyl group.

~1605 cm⁻¹ and ~1500 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

~820 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para)

benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.
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The proton NMR spectrum is expected to be simple and highly informative, confirming the

substitution pattern of the aromatic ring.

Causality: The aromatic protons will form a distinct AA'BB' system, which appears as two

doublets. The protons ortho to the electron-withdrawing carbonyl group will be deshielded

and appear further downfield than the protons ortho to the electron-donating methyl group.

The methyl protons will appear as a sharp singlet in the typical benzylic methyl region.

Predicted ¹H NMR Data (in CDCl₃):

~8.0 ppm (d, 2H, J ≈ 8.5 Hz): Aromatic protons ortho to the carbonyl group.

~7.3 ppm (d, 2H, J ≈ 8.5 Hz): Aromatic protons ortho to the methyl group.

~2.45 ppm (s, 3H): Methyl group protons.

The carbon NMR provides a count of unique carbon environments.

Causality: The carbonyl carbon is highly deshielded due to its sp² hybridization and direct

attachment to two electronegative atoms (O and Br), causing it to appear significantly

downfield. The aromatic carbons will show four distinct signals due to the molecule's

symmetry.

Predicted ¹³C NMR Data (in CDCl₃):

~165 ppm: Carbonyl carbon (C=O). This is a key identifier.

~146 ppm: Quaternary aromatic carbon attached to the methyl group.

~132 ppm: Quaternary aromatic carbon attached to the carbonyl group.

~130.5 ppm: Aromatic CH carbons ortho to the carbonyl group.

~129.5 ppm: Aromatic CH carbons ortho to the methyl group.

~22 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight and fragmentation patterns, which can

confirm the elemental composition.

Causality: The presence of bromine is easily identified by the characteristic isotopic pattern

of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate

1:1 ratio. Therefore, the molecular ion (M⁺) will appear as two peaks of nearly equal intensity,

separated by 2 m/z units.

Predicted MS Data:

m/z ~198 and ~200: Molecular ion peaks (M⁺ and M+2⁺) corresponding to [C₈H₇⁷⁹BrO]⁺ and

[C₈H₇⁸¹BrO]⁺.

m/z ~119: A major fragment corresponding to the loss of the bromine radical, forming the

stable 4-methylbenzoyl cation [CH₃C₆H₄CO]⁺.

m/z ~91: A fragment corresponding to the tolyl cation [C₇H₇]⁺, resulting from the loss of CO

from the m/z 119 fragment.

Experimental Protocols for Synthesis and
Identification
Trust in experimental results is built upon self-validating protocols. The following sections

outline a representative synthesis and a comprehensive workflow for the definitive identification

of 4-methylbenzoyl bromide.

Representative Synthesis from p-Toluic Acid
This protocol is based on standard methods for converting carboxylic acids to acyl halides.[6]

Extreme caution must be exercised as this reaction is exothermic, evolves toxic gases, and the

product is highly corrosive and water-reactive. All operations must be performed in a certified

fume hood with appropriate personal protective equipment (PPE).

Reagents:

p-Toluic acid
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Thionyl bromide (SOBr₂) or Oxalyl bromide ((COBr)₂)

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet bubbler (to trap

evolved HBr and SO₂). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout

the reaction.

Reagent Charging: To the flask, add p-toluic acid (1.0 eq) and a minimal amount of

anhydrous solvent.

Catalyst Addition: Add a single drop of anhydrous DMF. The catalyst is crucial for initiating

the reaction by forming the Vilsmeier intermediate.

Brominating Agent Addition: Charge the dropping funnel with thionyl bromide (approx. 1.2

eq). Add the thionyl bromide dropwise to the stirred suspension at room temperature. An

exothermic reaction with gas evolution should be observed.

Reaction: After the addition is complete, gently heat the mixture to reflux (typically 40-60 °C)

for 1-2 hours until gas evolution ceases. The reaction progress can be monitored by the

dissolution of the solid p-toluic acid.

Isolation: The product is typically purified by fractional distillation under reduced pressure.

This step is critical to remove excess brominating agent and solvent, yielding the pure 4-
methylbenzoyl bromide.

Workflow for Structural Verification
A newly synthesized batch of 4-methylbenzoyl bromide must be rigorously characterized. The

following workflow ensures its identity and purity.
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Initial Synthesis & Workup

Spectroscopic Confirmation

Purity & Stability Check

Synthesize from
p-Toluic Acid

Purify via Vacuum
Distillation

TLC Analysis
(Assess Purity)

FT-IR Analysis
(Confirm C=O at ~1775 cm⁻¹)

¹H & ¹³C NMR Analysis
(Confirm Substitution & Structure)

Mass Spectrometry
(Confirm M.W. & Br Isotope Pattern)

Hydrolysis Test
(Expose small sample to air, re-run IR

to see carboxylic acid peak at ~1700 cm⁻¹)

Verified Product

Click to download full resolution via product page

Caption: A logical workflow for the verification of synthesized 4-methylbenzoyl bromide.

Step-by-Step Verification Protocol:

Initial Purity Assessment (TLC): Before extensive analysis, assess the purity of the distilled

product via Thin-Layer Chromatography (TLC). Use a suitable solvent system (e.g., 9:1

Hexanes:Ethyl Acetate). A single spot indicates high purity.

Functional Group Identification (FT-IR): Acquire an FT-IR spectrum of the neat liquid. The

primary objective is to confirm the presence of the strong acyl bromide C=O stretch around

1775 cm⁻¹ and the absence of a broad O-H stretch (~3000 cm⁻¹), which would indicate

contamination with the p-toluic acid starting material.
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Structural Framework Confirmation (NMR): Prepare a sample in an anhydrous deuterated

solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere. Acquire ¹H and ¹³C NMR

spectra. The data should match the predicted chemical shifts and coupling patterns detailed

in Section 2.2. This step is the most definitive for structural confirmation.

Molecular Weight and Elemental Composition (MS): Analyze the sample by mass

spectrometry. Confirm the molecular weight by observing the M⁺ and M+2⁺ ion peaks at m/z

~198 and ~200. The presence of the m/z 119 fragment is strong evidence for the 4-

methylbenzoyl structure.

Reactivity Confirmation (Hydrolysis Test): As a final validation of its identity as a reactive acyl

halide, expose a small drop of the sample to moist air for a few minutes and re-acquire an IR

spectrum. The appearance of a broad O-H stretch and a shift of the carbonyl peak to ~1700

cm⁻¹ confirms its hydrolysis to p-toluic acid, validating its functional group identity.

Safety and Handling
As a reactive acyl halide, 4-methylbenzoyl bromide must be handled with extreme care. All

safety protocols should be derived from authoritative sources for analogous compounds. The

Safety Data Sheet (SDS) for p-toluoyl chloride provides an excellent baseline for handling

procedures.[4][5]

Primary Hazards: Causes severe skin burns and eye damage.[4] It is a lachrymator (causes

tearing) and is harmful if inhaled or ingested.[5]

Reactivity: Reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas. It is

incompatible with strong bases, alcohols, and oxidizing agents.[4]

Handling:

Always handle in a certified chemical fume hood.

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and

chemical splash goggles with a face shield.

Keep away from all sources of moisture. Use anhydrous solvents and flame-dried

glassware.
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Ensure containers are tightly sealed under an inert atmosphere (e.g., nitrogen or argon)

for storage.

First Aid:

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing. Seek immediate medical attention.[3]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting

upper and lower eyelids. Seek immediate medical attention.[3]

Inhalation: Move the victim to fresh air immediately. Seek immediate medical attention.[3]

Conclusion
The definitive identification of 4-methylbenzoyl bromide relies on a multi-faceted analytical

approach. While a dedicated CAS number and a full library of experimental spectra are not

readily available, a robust and scientifically sound characterization can be achieved. By

combining predicted spectroscopic data, derived from a deep understanding of chemical

principles and comparison with close structural analogues, with a systematic experimental

workflow, researchers can confidently verify the synthesis and purity of this valuable chemical

intermediate. Adherence to stringent safety protocols is non-negotiable due to its inherent

reactivity and corrosive nature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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